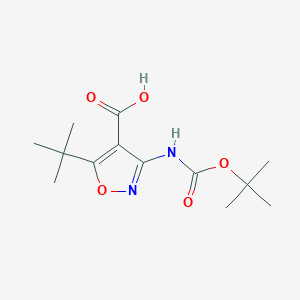

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOOKLUMLWKVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the amino functionality. Acidic conditions are typically employed for deprotection:

Key Findings :

-

Deprotection under TFA proceeds efficiently without affecting the isoxazole ring or carboxylic acid group .

-

Post-deprotection, the free amine participates in nucleophilic reactions, such as coupling with activated carbonyls .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard activation and coupling reactions:

Esterification

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| DCC/DMAP, methanol | Methyl 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylate | 88% | |

| HOBt/EDC, benzyl alcohol | Benzyl ester derivative | 75% |

Amide Bond Formation

| Reagents | Application | Yield | Source |

|---|---|---|---|

| HATU/DIPEA, primary amines | Peptide conjugates (e.g., Fmoc-protected) | 65–80% | |

| CDI, amino alcohols | Hydroxamic acid derivatives | 70% |

Mechanistic Insight :

-

Activation via carbodiimide reagents (e.g., EDC) forms an intermediate O-acylisourea, which reacts with nucleophiles .

-

Ultrasonic agitation improves coupling efficiency in solid-phase synthesis .

Isoxazole Ring Reactivity

The 5-tert-butylisoxazole moiety exhibits limited electrophilic substitution but participates in cycloaddition and metal-catalyzed cross-coupling:

Notable Observations :

-

Steric hindrance from the tert-butyl group reduces reactivity at the C-5 position .

-

Ring-opening reactions are rare under mild conditions but occur under strong acidic or thermal stress .

Stability and Degradation Pathways

The compound demonstrates stability under standard storage conditions but degrades under specific stressors:

Comparative Reactivity Table

The reactivity of functional groups is prioritized as follows:

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Carboxylic acid | High | Esterification, amide coupling |

| Boc-protected amine | Moderate | Acidic deprotection |

| Isoxazole ring | Low | Cross-coupling, cycloaddition |

Scientific Research Applications

Medicinal Chemistry Applications

-

Building Block for Syntheses :

- The compound serves as a versatile building block for synthesizing biologically active molecules. It can be utilized in the development of pharmaceuticals due to its functional groups that facilitate further chemical modifications.

-

Chemoselective BOC Protection :

- It is employed in the chemoselective protection of amines, utilizing BOC protection in catalyst and solvent-free media. This method yields high efficiency and is environmentally friendly.

-

Microwave-Assisted Synthesis :

- The compound has been used in water-based microwave-assisted solid-phase synthesis. This technique accelerates reactions, allowing rapid solid-phase reactions with nanoparticle reactants.

-

Dual Protection of Amino Functions :

- It enables dual protection strategies for amino groups, enhancing the efficiency of subsequent reactions by providing a mild reductive cleavage method.

-

One-Pot Synthesis of Amides :

- 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid can facilitate one-pot synthesis of amides from various protected amines, utilizing isocyanate intermediates generated in situ.

Interaction Studies

Research indicates potential interactions with biological targets, although specific data on this compound remains limited. Interaction studies focus on its binding affinity and mechanisms, which are crucial for understanding its pharmacological potential.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with biological targets. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key differences between 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid and related compounds:

Key Findings from Comparative Studies

a) Boc Protection and Reactivity

The Boc group in this compound prevents unwanted side reactions during peptide coupling, as demonstrated in analogous Boc-protected amino acids (e.g., Boc-Gly-Tyr-OMe) . In contrast, the unprotected amino group in 3-amino-5-tert-butylisoxazole limits its use in multi-step syntheses due to reactivity with electrophiles .

b) Ring System Differences

Compared to 2-N-Boc-aminothiazole-5-carboxylic acid (thiazole core), the isoxazole ring in the target compound is less electron-rich, altering its reactivity in cycloaddition or nucleophilic substitution reactions.

c) Steric and Solubility Effects

The tert-butyl group in the target compound increases steric hindrance compared to the methyl group in 5-amino-3-methylisoxazole-4-carboxylic acid. This reduces water solubility but enhances stability against enzymatic degradation, making it favorable for lipophilic drug candidates .

d) Carboxylic Acid Positioning

The carboxylic acid at position 4 (vs. position 5 in 2-N-Boc-aminothiazole-5-carboxylic acid) allows regioselective conjugation, such as amide bond formation, without steric interference from the tert-butyl group. This positional advantage is critical in designing peptide mimetics .

Biological Activity

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and agriculture.

Synthesis

The synthesis of this compound typically involves the protection of amino groups and subsequent reactions to form the isoxazole ring. For instance, the Boc (tert-butyloxycarbonyl) group can be introduced to protect the amine during synthesis, allowing for selective reactions at other functional groups. The final compound can be obtained through deprotection and purification steps.

Anticancer Properties

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer activity. For example, certain aminoisoxazoles have shown efficacy against various cancer cell lines, including glioblastoma and breast cancer cell lines (MCF-7, SK-BR-3) . The mechanism of action often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Inhibition of cell cycle progression |

| This compound | SK-BR-3 | 12.7 | Induction of apoptosis |

Plant Growth Regulation

In agricultural biotechnology, compounds like this compound have been explored for their plant growth-regulating properties. Research indicates that synthetic heterocycles can stimulate vegetative growth and enhance photosynthetic processes in crops such as maize and pumpkin .

Table 2: Effects on Plant Growth

| Compound | Plant Species | Concentration (M) | Effect on Growth (%) |

|---|---|---|---|

| This compound | Maize (Zea mays) | 10^-9 | +30% biomass increase |

| This compound | Pumpkin (Cucurbita moschata) | 10^-9 | +25% chlorophyll content |

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits moderate bioavailability and tissue distribution. For instance, after administration in animal models, it demonstrated a half-life of approximately 0.74 hours with significant accumulation in liver and kidney tissues .

Table 3: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Half-life (h) | 0.74 |

| Cmax (ng/mL) | 1543 |

| Volume of Distribution (L/kg) | 4.6 |

Case Studies

- Anticancer Study : A recent investigation evaluated the efficacy of various isoxazole derivatives against glioblastoma cell lines. The study highlighted that compounds similar to this compound significantly inhibited tumor growth by inducing apoptosis in cancer cells .

- Agricultural Application : Another study focused on the application of isoxazole derivatives in enhancing crop yield. The results indicated that these compounds could act as effective plant growth regulators, promoting biomass accumulation and improving chlorophyll content in treated plants .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid, and how can purity be ensured?

A modular approach is advised, starting with the assembly of the 5-tert-butylisoxazole core via cyclocondensation of nitrile oxides with β-keto esters. The Boc-protected amino group can be introduced using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP catalysis). Critical steps include:

- Purification : Use column chromatography with gradients of ethyl acetate/hexanes to isolate intermediates. Final recrystallization from ethanol/water improves purity .

- Quality control : Confirm Boc group integrity via FT-IR (C=O stretch at ~1680–1700 cm⁻¹) and monitor reaction progress by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexanes) .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Keep under inert gas (argon) at –20°C in amber vials to minimize hydrolysis of the Boc group or oxidation of the isoxazole ring. Desiccants (e.g., silica gel) are essential in storage containers .

- Handling : Use nitrile gloves and protective eyewear. Avoid prolonged exposure to moisture or acidic vapors, which may trigger premature Boc deprotection .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR : ¹H NMR should show the Boc tert-butyl singlet at ~1.4 ppm and isoxazole proton signals between 6.2–6.5 ppm. ¹³C NMR confirms the carboxylic acid carbonyl at ~170 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Boc deprotection of this compound under acidic conditions?

Conflicting yields often arise from varying acid strengths or reaction times. Systematic optimization is key:

- Methodology : Compare TFA (2–5% in DCM, 0–4°C) vs. HCl/dioxane (4 M, RT). Monitor by LC-MS to identify side products (e.g., isoxazole ring opening at prolonged exposure) .

- Data reconciliation : Use kinetic studies (time-resolved ¹H NMR) to identify ideal deprotection windows. For example, TFA >30 min at RT may degrade the isoxazole moiety, reducing yields .

Q. What strategies mitigate low coupling efficiency when using this compound in peptide mimetic synthesis?

- Activation : Pre-activate the carboxylic acid with HATU/DIPEA in DMF to form an acyloxyphosphonium intermediate, enhancing reactivity with amine nucleophiles .

- Solvent effects : Switch to DCM for sterically hindered amines to reduce side reactions. Monitor coupling efficiency via MALDI-TOF MS .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in transition-metal-catalyzed reactions?

The tert-butyl group impedes cross-coupling (e.g., Suzuki-Miyaura) due to steric hindrance. Workarounds include:

Q. What computational methods predict the stability of this compound under physiological conditions?

- Molecular dynamics (MD) simulations : Model solvation effects in aqueous buffers (pH 7.4) to predict Boc group hydrolysis rates. Compare with experimental HPLC stability assays .

- DFT calculations : Analyze electron density maps to identify vulnerable sites (e.g., isoxazole C-5) for oxidative degradation .

Methodological Best Practices

Q. How should researchers design experiments to study the compound’s role in inhibiting enzymatic targets (e.g., kinases)?

- Assay design : Use fluorescence polarization (FP) assays with ATP-competitive probes. Include controls with Boc-deprotected analogs to assess the impact of the protecting group .

- Data validation : Triplicate runs with Z’ factor >0.5 ensure robustness. Cross-validate IC₅₀ values via SPR (surface plasmon resonance) .

Q. What protocols validate the compound’s compatibility with bioorthogonal chemistry (e.g., click reactions)?

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Confirm that the tert-butyl group does not sterically hinder reaction kinetics by comparing second-order rate constants (k₂) with less bulky analogs .

- In-gel fluorescence : After CuAAC reactions with PEG-azide, resolve products via SDS-PAGE to confirm conjugation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.